molecular formula C6H7Cl3N2O4S B13964974 Hydrazine, (2,4,6-trichlorophenyl)-, sulfate CAS No. 63133-79-9

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate

Cat. No.: B13964974
CAS No.: 63133-79-9
M. Wt: 309.6 g/mol
InChI Key: LXJKAYIKPLXFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Trichlorophenyl)hydrazine sulphate is an organic compound with the molecular formula C6H7Cl3N2O4S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.

Preparation Methods

The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:

    Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.

    Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.

    Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

    Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.

    Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.

Chemical Reactions Analysis

(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:

Scientific Research Applications

(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

(2,4,6-Trichlorophenyl)hydrazine sulphate can be compared with other phenylhydrazine derivatives:

    2,4,6-Trichlorophenylhydrazine: Similar in structure but without the sulphate group.

    2,4-Dichlorophenylhydrazine: Lacks one chlorine atom compared to (2,4,6-Trichlorophenyl)hydrazine.

    Phenylhydrazine: The parent compound without any chlorine substitutions.

The presence of chlorine atoms in (2,4,6-Trichlorophenyl)hydrazine sulphate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

63133-79-9

Molecular Formula

C6H7Cl3N2O4S

Molecular Weight

309.6 g/mol

IUPAC Name

sulfuric acid;(2,4,6-trichlorophenyl)hydrazine

InChI

InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4)

InChI Key

LXJKAYIKPLXFKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O

Related CAS

71965-09-8
5329-12-4 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.